OUL35 derivative 32, also known as 4-[(2-fluorobenzyl)oxy]benzamide, is a potent and selective inhibitor of the enzyme mono-ADP-ribosyltransferase PARP10, also referred to as ARTD10. This compound has been demonstrated to have significant biological activity, particularly in rescuing HeLa cells from cell death induced by ARTD10 and enhancing cellular sensitivity to DNA damage. The compound's selectivity for PARP10 positions it as a valuable tool in cancer research and therapeutic development.
OUL35 derivative 32 falls under the classification of small molecule inhibitors, specifically targeting poly(ADP-ribose) polymerases (PARPs). It is categorized as an aromatic amide due to its structural components, which include a benzamide moiety linked to a phenolic group.
The synthesis of OUL35 derivative 32 involves standard organic synthesis techniques. The primary method includes amide bond formation and aromatic substitution reactions. The synthetic route typically employs 4-phenoxybenzamide derivatives, with modifications on the linker between the aromatic rings.
OUL35 derivative 32 features a molecular structure characterized by:
OUL35 derivative 32 is involved in several chemical reactions relevant to its function:
The primary mechanism of action for OUL35 derivative 32 involves its selective inhibition of PARP10/ARTD10, which plays critical roles in cellular signaling and DNA repair processes.
Relevant data includes melting point, boiling point, and spectral data (NMR, IR) that confirm structural integrity .
OUL35 derivative 32 has diverse applications across scientific fields:
Mono-ADP-ribosyltransferase PARP10 (ARTD10) is a member of the diphtheria toxin-like ADP-ribosyltransferase (ARTD) family, characterized by its catalytic H-Y-I motif that restricts activity to mono-ADP-ribosylation (MARylation). Unlike poly-ADP-ribosylating enzymes (e.g., PARP1/2), PARP10 modifies target proteins with a single ADP-ribose unit, regulating DNA damage repair, cell proliferation, and immune signaling [1] [7]. Its domain architecture includes RNA recognition motifs (RRMs) and ubiquitin-interacting motifs (UIMs), enabling substrate recognition and protein-protein interactions [1]. PARP10 overexpression is oncogenic in multiple cancers (e.g., liver, breast), driving dysregulated proliferation and chemoresistance by interfering with p53-dependent apoptosis and replication stress responses [4] [5]. Selective inhibition of PARP10 thus represents a promising anticancer strategy distinct from conventional PARP1/2-targeted therapies.
Table 1: Key PARP Family Members with Catalytic Properties
PARP Name | Catalytic Motif | Activity | Primary Localization |
---|---|---|---|
PARP1 | H-Y-E | Poly-ART | Nucleus/Cytosol |
PARP10 | H-Y-I | Mono-ART | Nucleus/Cytosol |
PARP14 | H-Y-L | Mono-ART | Nucleus/Cytosol |
PARP7 | H-Y-I | Mono-ART | Nucleus/Cytosol |
Pan-PARP inhibitors (e.g., olaparib) target PARP1/2’s DNA trapping activity but exhibit dose-limiting toxicities due to lack of selectivity. PARP10’s unique roles in non-homologous end joining (NHEJ) and NF-κB signaling make it a compelling target for precision oncology [2] [4]. Genetic studies confirm that PARP10 knockdown:
OUL35, identified via high-throughput screening, is a benzamide-based inhibitor that binds PARP10’s NAD+ pocket with IC50 = 20 nM. It suppresses auto-MARylation in cellular models and reverses PARP10-induced apoptosis by blocking caspase-3 activation [4]. Derivative 32 incorporates structural optimizations:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0